25B-NB3OMe (hydrochloride)

概要

説明

25B-NB3OMe 塩酸塩は、フェネチルアミン系の化学物質に属する合成化合物です。構造的にはフェネチルアミンに分類され、強力な幻覚作用を持つことで知られています。 この化合物は、分析用標準品であり、主に研究および法医学の用途で使用されています .

2. 製法

合成経路と反応条件

25B-NB3OMe 塩酸塩の合成は、フェネチルアミン骨格の調製から始まり、いくつかのステップで構成されます。主なステップには以下が含まれます。

臭素化: フェネチルアミン構造への臭素原子の導入。

メトキシ化: 芳香環へのメトキシ基の付加。

N-ベンジル化: 窒素原子へのベンジル基の付加。

反応条件には通常、メタノールなどの有機溶媒の使用が含まれ、反応は目的の生成物が得られるように制御された温度で行われます .

工業生産方法

25B-NB3OMe 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の一貫性と品質を確保するために、高純度の試薬と高度な機器の使用が含まれます。 この化合物は通常、結晶形で生産され、安定性を維持するために特定の条件下で保管されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 25B-NB3OMe (hydrochloride) involves several steps, starting with the preparation of the phenethylamine backbone. The key steps include:

Bromination: The introduction of a bromine atom to the phenethylamine structure.

Methoxylation: The addition of methoxy groups to the aromatic ring.

N-Benzylation: The attachment of a benzyl group to the nitrogen atom.

The reaction conditions typically involve the use of organic solvents such as methanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 25B-NB3OMe (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is often produced in crystalline form and is stored under specific conditions to maintain its stability .

化学反応の分析

Synthetic Pathways

25B-NB3OMe is synthesized via reductive amination, a hallmark reaction for NBOMe derivatives ( ). The general process involves:

-

Base compound preparation : Starting with 2,5-dimethoxy-4-bromophenethylamine (2C-B)

-

N-benzylation : Reacting with 3-methoxybenzaldehyde under reductive conditions (NaBH₃CN or H₂/Pd catalyst) to form the N-(2-methoxybenzyl) derivative

-

Salt formation : Hydrochloride salt precipitation via HCl gas bubbling in anhydrous ether

Critical intermediates include β-nitrostyrene precursors (from nitroalkane condensation) and brominated phenethylamines ( ). Positional isomerism (3-methoxy vs. 2-/4-methoxy in NB2OMe/NB4OMe) dictates distinct fragmentation patterns in mass spectrometry ( ).

Mass Spectrometry (MS) Fragmentation

Key fragments for 25B-NB3OMe identification ( ):

| Precursor Ion (m/z) | Fragment Ions (m/z) | Relative Abundance Ratio |

|---|---|---|

| 380 ([M+H]⁺) | 121 (C₈H₉O⁺) | Dominant base peak |

| 91 (C₇H₇⁺) | Secondary peak | |

| 199/201 (Br isotopes) | 1:1 intensity ratio |

Differentiation from analogs (e.g., 25B-NB2OMe) relies on m/z 150/91 ratios (7.1 for NB3OMe vs. 2.2 for NB2OMe) ( ).

HPLC–MS/MS Parameters

Quantitative analysis uses these optimized conditions ( ):

| Parameter | Value |

|---|---|

| Retention Time | 8.77 min |

| Collision Energy | 27 eV (m/z 380→121) |

| 65 eV (m/z 380→91) | |

| Limit of Detection | 1 ng/mL |

Linearity (r² > 0.999) and precision (%CV < 7%) validate the method for forensic quantification ( ).

Immunoassay Reactivity

25B-NB3OMe demonstrates cross-reactivity in antibody-based assays targeting the NBOMe scaffold. Key epitopes involve:

-

Hapten conjugation : Covalent linkage to carrier proteins (e.g., BSA) via glutaraldehyde or EDC-mediated amidation ( ).

-

Antibody specificity : Polyclonal antibodies raised against 25NH₂-NBOMe show <1% cross-reactivity with non-NBOMe psychedelics (e.g., LSD, MDMA) ( ).

Stability and Degradation

-

Photodegradation : UV exposure induces demethylation at the 3-methoxy group, forming hydroxylated byproducts.

-

Thermal stability : Decomposes above 200°C, releasing HBr and methoxybenzylamine fragments ( ).

-

Hydrolysis : Susceptible to acidic cleavage of the N-benzyl bond, yielding 2C-B and 3-methoxybenzaldehyde ( ).

Comparative Reactivity

Structural analogs exhibit distinct reaction profiles:

| Compound | Key Reaction Difference | Source |

|---|---|---|

| 25B-NB2OMe | Higher m/z 91 abundance (12% vs. 5% in NB4OMe) | |

| 25B-NB4OMe | Lower thermal stability (Tdec ~180°C) | |

| 25I-NB3OMe | Iodine substitution alters MS isotopic patterns |

Toxicological Implications

While not a direct chemical reaction, 25B-NB3OMe’s serotonin receptor agonism (5-HT₂A Ki = 1.91 nM) correlates with oxidative stress pathways, inducing DNA strand breaks and microglial activation in vivo ( ). These effects are exacerbated by chronic administration due to cumulative tissue accumulation ( ).

科学的研究の応用

25B-NB3OMe 塩酸塩は、以下を含むいくつかの科学研究における応用があります。

化学: 質量分析法やクロマトグラフィーにおける分析用標準品として使用されます。

生物学: セロトニン受容体やその他の神経伝達物質系との相互作用について研究されています。

医学: その潜在的な治療効果と毒性について調査されています。

作用機序

25B-NB3OMe 塩酸塩の作用機序には、セロトニン受容体、特に5-HT2A受容体との相互作用が関与しています。この化合物は、強力な完全アゴニストとして作用し、これらの受容体の活性化、それに続く神経伝達物質の放出とシグナル伝達経路の変化をもたらします。 この相互作用は、この化合物で観察される幻覚作用の原因です .

6. 類似の化合物との比較

類似の化合物

25I-NBOMe: 同様の構造的特徴を持つ別の強力な幻覚剤。

25C-NBOMe: フェネチルアミン骨格を共有し、同様の薬理学的特性を示します。

2C-B: 25B-NB3OMe が派生した親化合物

独自性

25B-NB3OMe 塩酸塩は、臭素原子とメトキシ基を含む特定の置換パターンによって独自です。 この構造的な構成は、セロトニン受容体への高い親和性をもたらし、神経薬理学と毒性学の研究において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

25I-NBOMe: Another potent hallucinogen with similar structural features.

25C-NBOMe: Shares the phenethylamine backbone and exhibits similar pharmacological properties.

Uniqueness

25B-NB3OMe (hydrochloride) is unique due to its specific substitution pattern, which includes a bromine atom and methoxy groups. This structural configuration results in a high affinity for serotonin receptors, making it a valuable tool for research in neuropharmacology and toxicology .

生物活性

25B-NB3OMe (hydrochloride) is a synthetic compound that belongs to the NBOMe family, which are derivatives of phenethylamines and known for their potent hallucinogenic effects. This compound is closely related to 2C-B and other NBOMe analogs, exhibiting significant activity at serotonin receptors, particularly the 5-HT2A receptor. Understanding its biological activity is crucial for assessing its pharmacological effects, toxicity, and potential therapeutic applications.

25B-NB3OMe acts primarily as a full agonist at the 5-HT2A receptor , which is implicated in the modulation of mood, perception, and cognition. The activation of this receptor leads to various neurophysiological effects, including hallucinations and altered sensory perception. Additionally, it interacts with other serotonin receptors, contributing to its complex pharmacological profile.

Key Receptor Interactions

- 5-HT2A : Major receptor for hallucinogenic effects.

- 5-HT2B : Associated with cardiotoxicity and valvular heart disease upon prolonged use.

- Adrenergic α1 : Contributes to stimulant-type cardiovascular effects.

Biological Activity Data

| Parameter | Value/Description |

|---|---|

| Duration of Effects | 3–10 hours |

| Potency at 5-HT2A | Potent full agonist |

| Toxicity Indicators | Hallucinations, agitation, tachycardia |

| Common Adverse Effects | Hyperthermia, hypertension, rhabdomyolysis |

Toxicological Studies

Research has documented several cases of toxicity associated with 25B-NB3OMe use. A notable study reported adverse effects in ten patients, highlighting symptoms such as:

- Hallucinations

- Violent agitation

- Mydriasis (dilated pupils)

- Tachycardia (increased heart rate)

- Hyperthermia (elevated body temperature)

The majority of these patients required sedation with benzodiazepines due to severe agitation. Peak plasma concentrations ranged from 0.7 to 10.1 ng/ml, indicating a significant presence in the bloodstream during episodes of toxicity .

Case Studies

- Case Series Report (2015) : This report detailed a cluster of ten patients who experienced severe adverse effects after using 25B-NB3OMe. The symptoms included violent agitation and signs consistent with serotonergic stimulation. Management focused on supportive care and controlling hyperthermia .

- Comparative Analysis : In comparison to other NBOMe compounds like 25I-NBOMe and 25C-NBOMe, users reported similar hallucinogenic and stimulant effects but noted that 25B-NB3OMe had a distinct profile regarding cardiovascular toxicity .

Neurotoxicity Studies

In vitro studies have demonstrated that related compounds exhibit cytotoxicity towards neuronal cell lines such as SH-SY5Y and PC12. For instance:

特性

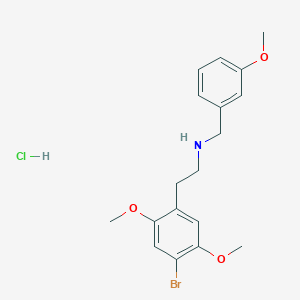

IUPAC Name |

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGABHGBTSZVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。